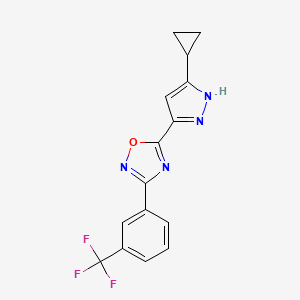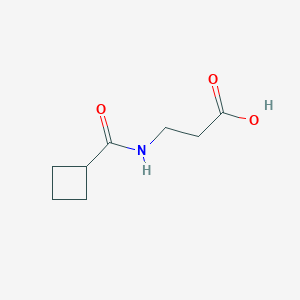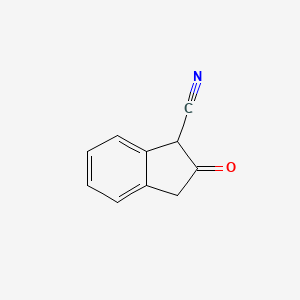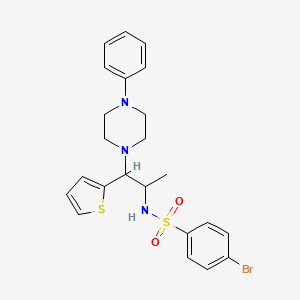
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that it may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects
Studies have shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity. However, further research is needed to fully understand the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of these processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. These include investigating its potential as an anticancer agent, exploring its activity in different cell types, and further elucidating its mechanism of action. Additionally, studies could be conducted to investigate potential side effects and to optimize the synthesis method for increased efficiency and yield.
Conclusion
In conclusion, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound with potential applications in drug development. Its anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with cyclopropylhydrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Applications De Recherche Scientifique
Research has shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has potential applications in drug development. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNRIOFYCYKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)
![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)



![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)